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molecular formula C7H17IN2O2S B8293068 methyl N-(2,2-dimethoxyethyl)-N'-methylcarbamimidothioate monohydroiodide

methyl N-(2,2-dimethoxyethyl)-N'-methylcarbamimidothioate monohydroiodide

Cat. No. B8293068
M. Wt: 320.19 g/mol
InChI Key: IWVCKFGWUZFLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634704

Procedure details

A mixture of 7.1 parts of N-(2,2-dimethoxyethyl)-N'-methylthiourea, 8.5 parts of iodomethane and 80 parts of 2-propanone was stirred overnight. The reaction mixture was evaporated, yielding 12.8 parts (99%) of methyl N-(2,2-dimethoxyethyl)-N'-methylcarbamimidothioate monohydroiodide (191).
Name
N-(2,2-dimethoxyethyl)-N'-methylthiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:10][CH3:11])[CH2:4][NH:5][C:6]([NH:8][CH3:9])=[S:7].[I:12][CH3:13]>CC(=O)C>[IH:12].[CH3:11][O:10][CH:3]([O:2][CH3:1])[CH2:4][NH:5][C:6]([S:7][CH3:13])=[N:8][CH3:9] |f:3.4|

Inputs

Step One
Name
N-(2,2-dimethoxyethyl)-N'-methylthiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(=S)NC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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